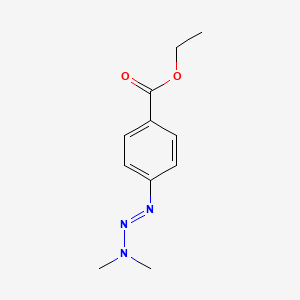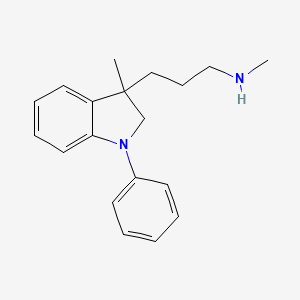
4-Hydroxy-3'-methoxybibenzyl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Hydroxy-3’-methoxybibenzyl is a chemical compound with the molecular formula C8H10O3 . It is also known by the synonyms NSC 3993 and Vanillyl alcohol . The compound has a molecular weight of 154.16 .
Synthesis Analysis
The synthesis of 4-Hydroxy-3’-methoxybibenzyl can be achieved through various methods. For instance, it can be synthesized from Vanillin . Another method involves the Friedel-Crafts reaction . In addition, it can be prepared by converting the corresponding ethyl ester into hydrazides, followed by a reaction with 4-hydroxy-3-methoxy-benzaldehyde .Molecular Structure Analysis
The molecular structure of 4-Hydroxy-3’-methoxybibenzyl can be analyzed using various techniques such as X-ray diffraction . The functional groups and vibrational modes can be analyzed by spectral studies .Chemical Reactions Analysis
4-Hydroxy-3’-methoxybibenzyl can undergo various chemical reactions. For example, it can be used in the synthesis of 1,5- bis (4-cyano-2-methoxyphenoxy)-3-oxapentane . It can also be oxidized to vanillin in the presence of a Pd0 catalyst immobilized on surface-functionalized SBA-15 .Physical And Chemical Properties Analysis
4-Hydroxy-3’-methoxybibenzyl has a melting point of 110-117 °C . It is classified as a cross-linking reagent . The compound is also characterized by its SMILES string COc1cc (CO)ccc1O and InChI key ZENOXNGFMSCLLL-UHFFFAOYSA-N .Wissenschaftliche Forschungsanwendungen
Phototriggers and Photochemical Studies
- 4-Hydroxy-3'-methoxybibenzyl derivatives, specifically 3-methoxy and 3,5-dimethoxy substituents on the 4-hydroxyphenacyl (pHP) group, have been explored in photochemical studies. These derivatives significantly extend the absorption range of the pHP chromophore, allowing for effective photorelease of amino acids such as glutamic acid and GABA (Conrad, Givens, Weber, & Kandler, 2000).
Biosynthesis and Bioplastics
- Engineered strains of Methylosinus trichosporium OB3b were used to synthesize 4-Hydroxybutyrate, a related compound, from methane. This research demonstrates the potential of methane-based biosynthesis for industrial applications, including bioplastics production (Nguyen & Lee, 2021).
Corrosion Inhibition
- 3,5-bis(4-methoxyphenyl)-4-amino-1,2,4-triazole, a compound related to 4-Hydroxy-3'-methoxybibenzyl, shows promise as a corrosion inhibitor for mild steel in hydrochloric acid medium. This research highlights the potential of methoxy derivatives in protecting metals from corrosion (Bentiss et al., 2009).
DNA-Binding Studies
- Compounds like (E)-2-(3-Hydroxy-4-methoxybenzylidene)hydrazinecarbothioamide have been synthesized and studied for their ability to bind with DNA. This research contributes to understanding the interactions between certain chemical structures and DNA, which can be crucial for the development of new drugs and therapeutic agents (Channar et al., 2019).
Antioxidant Properties
- Ferulic acid (4-hydroxy-3-methoxycinnamic acid), a related compound, has been identified for its high antioxidant properties. It shows potential applications in the food industry, health, and cosmetics, highlighting the relevance of hydroxycinnamic acids in various sectors (Barberousse et al., 2008).
Pharmaceutical Research
- Compounds based on a terphenyl scaffold, including 4-nitro-2-phenyl-3'-methoxycarbonylbiphenyl, have been designed as inhibitors of protein farnesyltransferase. Such research is crucial in the development of new drugs, particularly for targeting specific proteins in disease treatment (Ohkanda et al., 2002).
Eigenschaften
CAS-Nummer |
59586-27-5 |
|---|---|
Produktname |
4-Hydroxy-3'-methoxybibenzyl |
Molekularformel |
C15H16O2 |
Molekulargewicht |
228.29 g/mol |
IUPAC-Name |
4-[2-(3-methoxyphenyl)ethyl]phenol |
InChI |
InChI=1S/C15H16O2/c1-17-15-4-2-3-13(11-15)6-5-12-7-9-14(16)10-8-12/h2-4,7-11,16H,5-6H2,1H3 |
InChI-Schlüssel |
QHWSNPUNTSCHIE-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC(=C1)CCC2=CC=C(C=C2)O |
Kanonische SMILES |
COC1=CC=CC(=C1)CCC2=CC=C(C=C2)O |
Andere CAS-Nummern |
59586-27-5 |
Synonyme |
4-(2-(3-methoxyphenyl)ethyl)phenol 4-hydroxy-3'-methoxybibenzyl |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



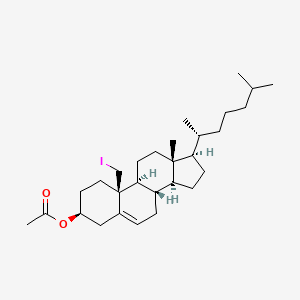
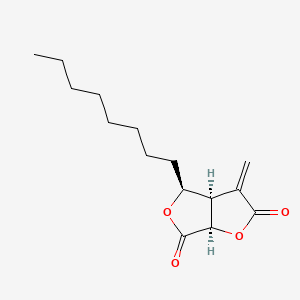
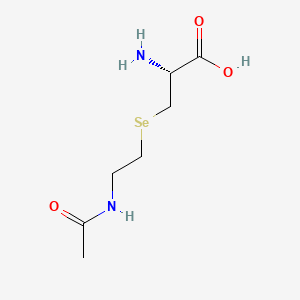
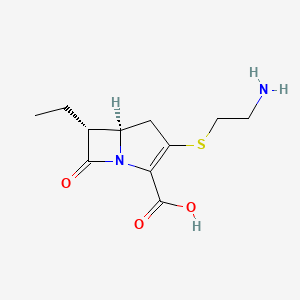
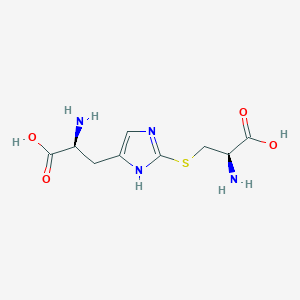

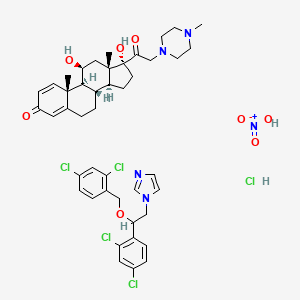
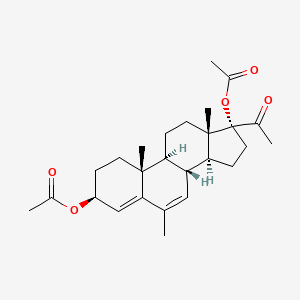
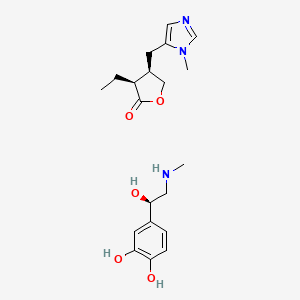
![2-Amino-3-[[5-(2-amino-2-carboxyethyl)-2,3-dihydroxyphenyl]thio]propionic acid](/img/structure/B1208712.png)
